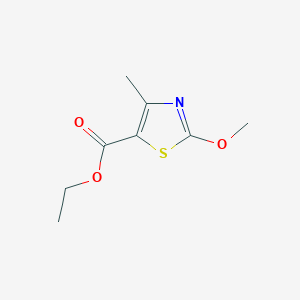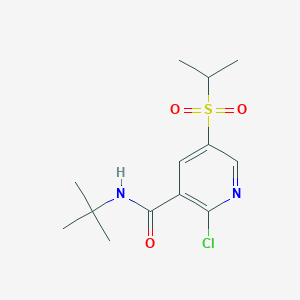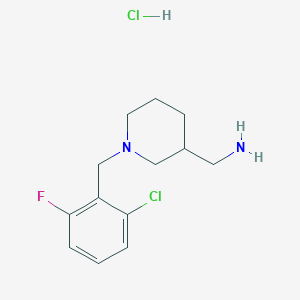
(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-氯-6-氟苄基)哌啶-3-基)甲胺盐酸盐: 是一种属于哌啶衍生物类的化合物。 哌啶是一种含有氮原子的六元杂环,其衍生物因其多样的生物活性而被广泛应用于医药领域 。该化合物以一个连接到哌啶环的氯氟苄基基团为特征,该基团进一步连接到一个甲胺基团,形成盐酸盐。
准备方法
合成路线和反应条件
合成(1-(2-氯-6-氟苄基)哌啶-3-基)甲胺盐酸盐通常包括以下步骤:
哌啶环的形成: 哌啶环可以通过多种方法合成,包括氢化、环化和环加成反应.
氯氟苄基基团的引入: 该步骤涉及取代反应,其中氯氟苄基基团被引入到哌啶环中。常用的试剂包括氯氟苄基氯和碱,如氢化钠。
甲胺基团的连接: 甲胺基团通过还原胺化反应引入,其中中间体用甲醛和还原剂(如氰基硼氢化钠)处理。
盐酸盐的形成: 最终化合物通过用盐酸处理转化为其盐酸盐。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。连续流动化学和自动化合成等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在哌啶环处,导致形成哌啶酮。
还原: 还原反应可以将氯氟苄基基团转化为其相应的苄醇。
取代: 该化合物可以参与亲核取代反应,其中氯原子可以被其他亲核试剂取代。
常用的试剂和条件
氧化: 通常使用高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂是典型的还原剂。
取代: 叠氮化钠或硫醇盐等亲核试剂可以在碱性条件下使用。
形成的主要产物
氧化: 哌啶酮和其他氧化衍生物。
还原: 苄醇衍生物。
取代: 取决于所使用的亲核试剂,各种取代的哌啶衍生物。
科学研究应用
(1-(2-氯-6-氟苄基)哌啶-3-基)甲胺盐酸盐: 在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元.
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性.
工业: 用于生产各种化学中间体和活性药物成分。
作用机制
该化合物的作用机制与其与特定分子靶标和途径的相互作用有关。氯氟苄基基团增强了其亲脂性,使其更容易穿过细胞膜。进入细胞后,它可以与酶和受体相互作用,调节其活性。 哌啶环已知与神经递质受体相互作用,可能影响神经通路 .
相似化合物的比较
类似化合物
哌啶: 母体化合物,广泛应用于医药领域。
哌啶酮: 哌啶的氧化衍生物,具有不同的生物活性.
氯苄基哌啶: 类似的结构,但缺少氟原子,导致不同的化学性质。
独特之处
- 苄基中同时存在氯和氟原子赋予其独特的化学性质,如增加的亲脂性和反应性。
- 这些官能团的组合使其成为合成各种生物活性化合物的通用中间体。
(1-(2-氯-6-氟苄基)哌啶-3-基)甲胺盐酸盐 ,涵盖了它的合成、反应、应用、作用机制以及与类似化合物的比较
属性
分子式 |
C13H19Cl2FN2 |
|---|---|
分子量 |
293.20 g/mol |
IUPAC 名称 |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18ClFN2.ClH/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17;/h1,4-5,10H,2-3,6-9,16H2;1H |
InChI 键 |
IXKZHOOBFFBNKR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





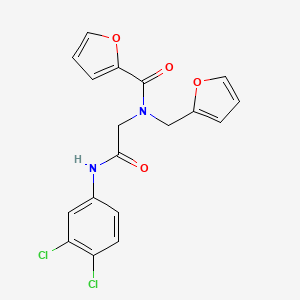


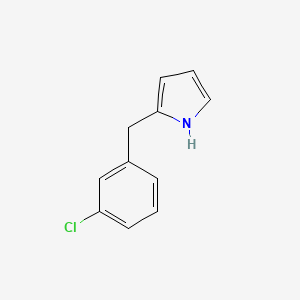

![7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)
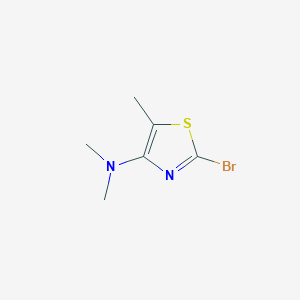
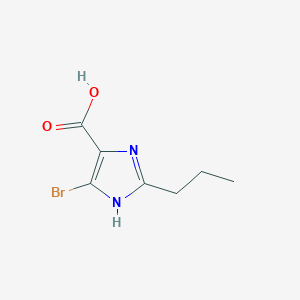
![2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11778585.png)
